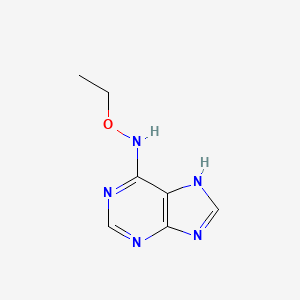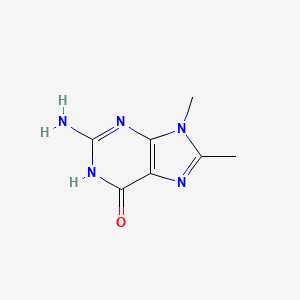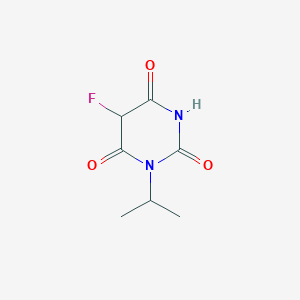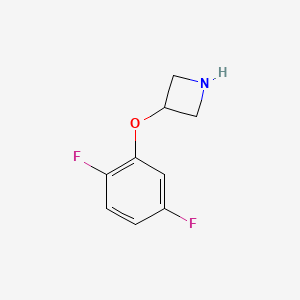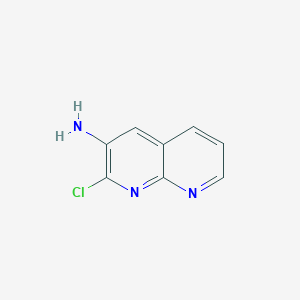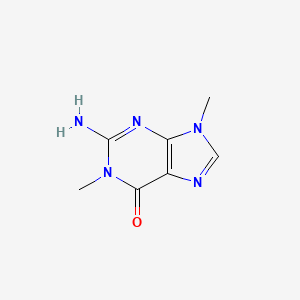
1,9-Dimethylguanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,9-Dimethylguanine is a derivative of guanine, a purine base found in nucleic acids. This compound is characterized by the addition of methyl groups at the 1 and 9 positions of the guanine molecule. It has been identified as a natural product isolated from the Antarctic sponge Isodictya erinacea . The molecular formula of this compound is C7H9N5O, and it has a molecular weight of 179.1793 .
準備方法
1,9-Dimethylguanine can be synthesized through various chemical routes. One common method involves the methylation of guanine using methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in a solvent such as dimethyl sulfoxide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
1,9-Dimethylguanine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like water or dimethyl sulfoxide, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,9-Dimethylguanine has several scientific research applications:
Chemistry: It is used as a model compound in studies of nucleic acid chemistry and purine metabolism.
Biology: The compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.
作用機序
The mechanism of action of 1,9-Dimethylguanine involves its interaction with nucleic acids and proteins. It can act as a methyl donor in methylation reactions, influencing gene expression and protein function. The compound targets specific molecular pathways, including those involved in DNA replication and repair . Its effects are mediated through interactions with enzymes and other proteins that recognize and bind to methylated purines.
類似化合物との比較
1,9-Dimethylguanine can be compared with other methylated purines such as:
7-Methylguanine: Similar in structure but with a methyl group at the 7 position.
9-Methylguanine: Contains a single methyl group at the 9 position.
1,7-Dimethylguanine: Methyl groups at the 1 and 7 positions.
The uniqueness of this compound lies in its specific methylation pattern, which influences its chemical reactivity and biological activity. This compound exhibits distinct properties compared to its analogues, making it valuable for specific research applications .
特性
CAS番号 |
42484-34-4 |
|---|---|
分子式 |
C7H9N5O |
分子量 |
179.18 g/mol |
IUPAC名 |
2-amino-1,9-dimethylpurin-6-one |
InChI |
InChI=1S/C7H9N5O/c1-11-3-9-4-5(11)10-7(8)12(2)6(4)13/h3H,1-2H3,(H2,8,10) |
InChIキー |
MXLVASHNANBJDZ-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1N=C(N(C2=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


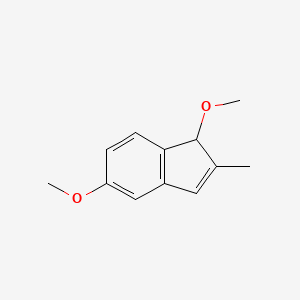

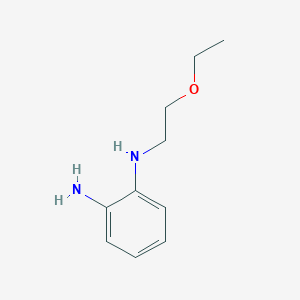

![1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B11909494.png)
![5,7-Dichloroimidazo[1,5-a]pyridine](/img/structure/B11909495.png)
